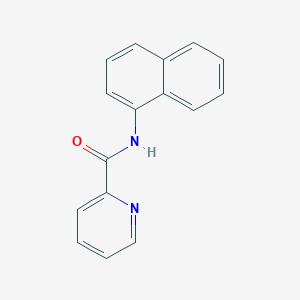

N-(naphthyl)picolinamide

Description

Structure

3D Structure

Properties

CAS No. |

75358-95-1 |

|---|---|

Molecular Formula |

C16H12N2O |

Molecular Weight |

248.28 g/mol |

IUPAC Name |

N-naphthalen-1-ylpyridine-2-carboxamide |

InChI |

InChI=1S/C16H12N2O/c19-16(15-9-3-4-11-17-15)18-14-10-5-7-12-6-1-2-8-13(12)14/h1-11H,(H,18,19) |

InChI Key |

UFUFHDCKBDXGLB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=N3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations Involving N Naphthyl Picolinamide

Strategies for the Preparation of N-(naphthyl)picolinamide and its Analogues

The synthesis of this compound and its derivatives is foundational to its use in further chemical transformations. Methodologies range from traditional amide coupling reactions to more complex, selective syntheses.

Conventional Amide Coupling Approaches with 1-Naphthylamine (B1663977) and Picolinic Acid

The most direct method for the synthesis of this compound involves the coupling of 1-naphthylamine with picolinic acid. This reaction is a standard amide bond formation, which can be achieved using various coupling reagents to activate the carboxylic acid. ucl.ac.uk Common reagents for this transformation include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or phosphonium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). ucl.ac.uk

Another approach involves the conversion of picolinic acid to its more reactive acid chloride derivative, typically using thionyl chloride. This acid chloride can then react directly with 1-naphthylamine to form the desired amide. nih.gov However, this method can sometimes lead to side products, such as the chlorination of the pyridine (B92270) ring. nih.gov A literature procedure describes the preparation of N-(naphthalen-1-yl)picolinamide in high yield (89%) by a standard coupling method, confirmed by 1H and 13C NMR spectroscopy. nih.gov

The general reaction is as follows:

Scheme 1:

Scheme 1:Chemo- and Regioselective Synthesis of Substituted Naphthyl-Picolinamides

The development of chemo- and regioselective synthetic methods allows for the preparation of specifically substituted N-naphthylpicolinamide analogues, which are crucial for studying structure-activity relationships and for the synthesis of complex target molecules. mdpi.comrsc.org These methods often rely on the careful choice of catalysts and reaction conditions to control the position of functionalization on the naphthalene (B1677914) ring.

For instance, catalyst-controlled carbocyclization of alkynyl ketones can lead to the regioselective formation of either 1-indanones or 1-naphthols, demonstrating how catalyst choice can dictate the final structure. nih.gov While not directly synthesizing substituted naphthyl-picolinamides, these principles of regiocontrol are applicable. The synthesis of polyfunctionalized trifluoromethylarenes through organocatalytic benzannulation also highlights the potential for creating highly substituted aromatic systems with precision. rsc.org

This compound-Directed C–H Bond Functionalization

The picolinamide (B142947) group in this compound acts as an effective bidentate directing group, coordinating to a metal catalyst and positioning it in proximity to specific C–H bonds on the naphthalene ring. This has enabled a variety of regioselective C–H functionalization reactions. mdpi.com

Regioselective C4–H Amination Reactions with Azodicarboxylates

A significant advancement in the functionalization of this compound is the development of regioselective amination at the C4 position. A silver(I)-catalyzed protocol has been established for the C4–H amination of 1-naphthylamine derivatives using readily available azodicarboxylates. mdpi.comuky.eduacs.org This reaction proceeds efficiently under mild conditions, often at room temperature, and without the need for an external base or oxidant. mdpi.comacs.org

The picolinamide directing group is crucial for this transformation, leading to the formation of 1,4-naphthalenediamine derivatives in high yields. uky.eduacs.org The reaction is believed to proceed through a self-redox process involving a silver(I) intermediate. mdpi.com This methodology provides a more atom- and step-economical alternative to traditional amination methods. mdpi.com

Scheme 2:

Scheme 2:Table 1: Selected Examples of C4-H Amination of Substituted N-(naphthyl)picolinamides

| Entry | Naphthylamide Substituent | Azodicarboxylate | Product | Yield (%) |

|---|---|---|---|---|

| 1 | H | Diisopropyl azodicarboxylate (DIAD) | 3aa | 93 |

| 2 | 4-F | DIAD | 3ca | 93 |

| 3 | 4-Cl | Dibenzyl azodicarboxylate (DBAD) | 3fb | 72 |

| 4 | 4-Me | DIAD | 3ga | 70 |

| 5 | 5-Me | DIAD | 3la | 80 |

| 6 | 7-OMe | DIAD | 3ka | 67 |

Data sourced from a study on silver(I)-catalyzed C4-H amination. mdpi.com

Peri-Selective C8–H Alkoxylation Protocols

The picolinamide directing group can also facilitate functionalization at the C8 position, which is peri to the amino group. A cobalt-catalyzed C(sp²)–H alkoxylation of 1-naphthylamine derivatives has been developed, providing an efficient route to aryl ethers. d-nb.infonih.govbeilstein-journals.org This protocol is notable for its use of a cobalt catalyst and its tolerance of a broad range of functional groups. d-nb.infobeilstein-journals.org

The reaction works well with both primary and secondary alcohols, including fluorinated alcohols like hexafluoroisopropanol (HFIP), which are important for the synthesis of biologically relevant molecules. d-nb.infonih.gov The directing group can be removed after the reaction, yielding the corresponding 8-alkoxy-1-naphthylamine. d-nb.info The proposed mechanism involves the formation of a cobalt(III) intermediate, followed by reductive elimination to form the C-O bond. d-nb.info

Table 2: Optimization of Cobalt-Catalyzed C8-Alkoxylation of N-(naphthalen-1-yl)picolinamide (1a) with HFIP (2a)

| Entry | Cobalt Catalyst | Oxidant | Product (3aa) Yield (%) |

|---|---|---|---|

| 1 | Co(OAc)₂·4H₂O | Ag₂CO₃ | 66 |

| 2 | CoF₃ | Ag₂CO₃ | - |

| 3 | CoF₂ | Ag₂CO₃ | 71 |

Data represents initial optimization studies. d-nb.infonih.gov

Rhodium-Catalyzed C8–H Alkylation with Alkenes

In addition to alkoxylation, the C8 position of this compound can be alkylated using a rhodium(I) catalyst and various alkenes as coupling partners. figshare.comacs.org This method allows for the formation of C-C bonds at the peri-position, a challenging transformation. The reaction is versatile, accommodating styrene (B11656) derivatives, α,β-unsaturated carbonyl compounds, and even unactivated alkenes. figshare.comacs.org

Kinetic and deuterium (B1214612) labeling studies suggest that the reaction may proceed through a rhodium carbene intermediate generated from the alkene. figshare.com This C-H alkylation provides a powerful tool for the synthesis of complex, substituted naphthalene derivatives.

Scheme 3:

Scheme 3:Site-Specific C4–H Sulfonylation Protocols with Sulfinates

A significant advancement in the functionalization of this compound is the development of protocols for site-specific sulfonylation at the remote C4 position of the naphthalene ring. Researchers have developed a simple and mild copper-catalyzed method for the sulfonylation of N-(naphthalen-1-yl)picolinamide using sodium and lithium sulfinates. sioc-journal.cn In the presence of iodine as an oxidant, a highly site-selective C-H functionalization occurs at the C4 position under mild conditions, accommodating various sulfone introductions in moderate to high yields. sioc-journal.cn

The reaction mechanism is believed to involve a single-electron transfer (SET) process. sioc-journal.cnresearchgate.net Initially, the N-(naphthalen-1-yl)picolinamide coordinates with a copper(II) salt. sioc-journal.cn This complex then undergoes an intermolecular SET, likely with iodine, to form a radical cation intermediate. sioc-journal.cn Concurrently, the sulfinate is oxidized to a sulfonyl radical, which then adds to the C4 position of the naphthyl radical cation. sioc-journal.cn This methodology tolerates a range of functional groups on the sulfinate, including aromatic and less reactive aliphatic groups like cyclopropane. sioc-journal.cn

Alternative conditions using a heterogeneous, biomass-derived copper catalyst with oxidants such as silver(I) carbonate (Ag₂CO₃) and potassium persulfate (K₂S₂O₈) have also been reported. mdpi.com Radical scavenger experiments confirm that the reaction likely proceeds through a free radical pathway. mdpi.comrsc.org The synthetic utility of this method has been demonstrated through gram-scale synthesis, highlighting its practical applicability. rsc.org

Table 1: Examples of Copper-Catalyzed C4–H Sulfonylation of N-(naphthalen-1-yl)picolinamide This is an interactive table based on the research findings.

| Sulfinate Source | Oxidant | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Sodium benzenesulfinate | I₂ | CuBr₂ | N-(4-(phenylsulfonyl)naphthalen-1-yl)picolinamide | High | sioc-journal.cn |

| Sodium p-toluenesulfinate | I₂ | CuBr₂ | N-(4-(tosyl)naphthalen-1-yl)picolinamide | 91% | sioc-journal.cn |

| Sodium naphthalene-2-sulfinate | I₂ | CuBr₂ | N-(4-(naphthalen-2-ylsulfonyl)naphthalen-1-yl)picolinamide | 65% | sioc-journal.cn |

| Sodium cyclopropanesulfinate | I₂ | CuBr₂ | N-(4-(cyclopropylsulfonyl)naphthalen-1-yl)picolinamide | 51% | sioc-journal.cn |

| Sodium benzenesulfinate | K₂S₂O₈ / Ag₂CO₃ | CuₓOᵧ@CS-400 | N-(4-(phenylsulfonyl)naphthalen-1-yl)picolinamide | - | mdpi.com |

Directed C–H Carbonylation and Annulation Strategies for Heterocycle Synthesis

The picolinamide group serves as an effective traceless directing group in cobalt-catalyzed C-H carbonylation and annulation reactions of naphthylamines. chim.itmdpi.com These transformations provide direct pathways to valuable heterocyclic structures. In one such strategy, this compound derivatives undergo C-H bond carbonylation to synthesize isoindolinone derivatives. chim.it This process uses a cobalt catalyst and a carbon monoxide (CO) surrogate like diethyl azodicarboxylate (DEAD). chim.it

The proposed mechanism involves the in-situ generation of an active Co(III) species, which is stabilized by the bidentate picolinamide group. mdpi.com This is followed by C-H metalation at an ortho-position, insertion of CO into the newly formed Co-C bond, and subsequent reductive elimination to form the carbonylated product. mdpi.com A similar strategy has been applied to the C-H carbonylation of N-(pyren-1-yl)picolinamide, a related polyaromatic amide, using benzene-1,3,5-triyl triformate (TFBen) as the CO source to produce a pyrene-derived (NH)-benzo[cd]indol-2(1H)-one. mdpi.com

Furthermore, cobalt-catalyzed C-H annulation of this compound with internal alkynes and diynes has been achieved. chim.it This reaction leads to hydroarylation products and, in some cases, C-H annulation products, demonstrating the versatility of the picolinamide-directed approach for constructing complex fused heterocycles. chim.it

Divergent Functionalization Cascades Triggered by Directing Group Modulation

The directing group itself can be modulated to trigger divergent reaction pathways, leading to different product scaffolds from a common starting material. A remarkable example is the copper-catalyzed electrophilic C-H amination of this compound derivatives. researchgate.net Subtle tuning of the directing group from a picolinamide to a thiopicolinamide completely alters the course of a reaction cascade. researchgate.net

When this compound is used, the reaction proceeds via an ortho C-H amination, followed by cyclization and a carbon-to-nitrogen 1,2-directing group migration. This cascade involves the cleavage of C-H and C-C bonds and the formation of three new C-N bonds, ultimately furnishing N,N-disubstituted benzimidazolinones. researchgate.net

In stark contrast, when the directing group is switched to thiopicolinamide, the reaction cascade is diverted. After the initial C-H amination and cyclization, the thiopicolinamide moiety undergoes elimination of hydrogen sulfide (B99878) (H₂S). This alternative pathway leads to the formation of 2-heteroaryl-imidazoles instead of benzimidazolinones. researchgate.net This strategy showcases how minimal, strategic changes to the directing group can be used to control complex transformations and achieve scaffold diversification. researchgate.net

Palladium-Catalyzed Direct Functionalization Approaches

Palladium catalysis, guided by the picolinamide auxiliary, is a powerful tool for the direct functionalization of C-H bonds in this compound. nih.govnih.govrsc.org The bidentate picolinamide group is crucial for these transformations, as it facilitates the C-H activation step by forming a stable five-membered palladacycle intermediate. nih.gov

This approach has been successfully applied to the direct arylation of 1-naphthylamine picolinamide. nih.gov The use of the picolinamide directing group is particularly advantageous because, unlike the free amine, it is stable in the presence of the silver(I) oxidants often required for these reactions. nih.gov This method allows for the introduction of various aryl groups onto the naphthalene core. nih.gov Beyond arylation, palladium catalysis has also been used for the alkylation of this compound, affording the C-alkylated product in moderate yields. nih.gov The versatility of the picolinamide directing group in palladium catalysis is further highlighted by its use in functionalizing related systems, such as the C10-arylation and alkylation of N-(pyren-1-yl)picolinamide. mdpi.com

Derivatization Chemistry of this compound Scaffolds for Research Applications

The this compound scaffold can be further modified after its initial synthesis or functionalization, enabling the creation of more complex molecules and analytical probes.

Strategic Functional Group Interconversions on Naphthyl and Picolinamide Moieties

Strategic functional group interconversions allow for the elaboration of the this compound framework. One key strategy is sequential C-H functionalization. For instance, after an initial C4-H amination of N-(naphthalen-1-yl)picolinamide, the resulting product can undergo a second, site-selective functionalization, such as alkylation or arylation, at the C8 position. mdpi.com This step-wise approach provides access to di-functionalized 1-naphthylamine derivatives that would be difficult to synthesize directly. mdpi.com

Another crucial functional group interconversion is the removal of the picolinamide directing group. This auxiliary, having served its purpose, can be cleaved under standard conditions, such as treatment with ammonia, to liberate the free 1-naphthylamine derivative. mdpi.comnih.gov This traceless nature is a significant advantage, as it leaves behind a versatile primary amine group ready for further synthetic manipulations, thereby expanding the utility of the initial C-H functionalization. nih.gov

Methodologies for Analytical Derivatization

While specific studies on the analytical derivatization of this compound are not extensively documented, established chemical principles can be applied to its structure for enhanced analytical detection. researchgate.netnih.gov Chemical derivatization is often employed to convert molecules that lack strong chromophores or fluorophores into compounds that are easily detectable by UV-visible spectrophotometry or high-performance liquid chromatography (HPLC) with fluorescence detection. researchgate.netnih.gov

For this compound, several strategies are plausible:

Fluorescence Enhancement: The inherent fluorescence of the naphthalene ring could be enhanced or shifted by introducing specific functional groups.

Chromophore Introduction: For UV-Vis detection, the molecule could be derivatized with a reagent that introduces a strong chromophore. For example, a strategy analogous to the diazotization of other aromatic amines could be employed, where the naphthylamine (after removal of the picolinamide group) is reacted to form a highly colored azo dye. pnrjournal.com

Mass Spectrometry Tagging: For sensitive detection by liquid chromatography-mass spectrometry (LC-MS), the molecule can be tagged with groups that have high ionization efficiency, such as quaternary ammonium (B1175870) fragments. nih.gov The amide or pyridine nitrogen atoms could potentially be sites for such derivatization.

These derivatization reactions would convert the parent compound into a more readily quantifiable form, which is essential for its analysis in various matrices. researchgate.net

Mechanistic Elucidation of N Naphthyl Picolinamide Promoted Reactions

Proposed Catalytic Cycles and Identification of Key Reaction Intermediates

The catalytic cycles proposed for N-(naphthyl)picolinamide-directed reactions are diverse, reflecting the variety of transition metals and coupling partners employed. However, a common theme involves the initial coordination of the picolinamide (B142947) nitrogen and the amide nitrogen to the metal center, forming a stable chelate that facilitates subsequent C–H activation.

In cobalt-catalyzed reactions, a plausible mechanism often commences with the oxidation of a Co(II) precursor to a more reactive Co(III) species. chim.it This is followed by coordination with the this compound substrate to form a cobalt complex. The subsequent C–H activation step can proceed through a concerted metalation-deprotonation (CMD) pathway, leading to the formation of a cobaltacycle intermediate. chim.itd-nb.info For instance, in the annulation of naphthylamine derivatives with alkynes, this cobaltacycle undergoes alkyne coordination and migratory insertion into the Co-C bond. chim.it Reductive elimination then furnishes the final product and regenerates a Co(I) species, which is subsequently oxidized back to Co(II) to complete the catalytic cycle. chim.it

Palladium-catalyzed reactions also proceed via the formation of key palladacyclic intermediates. The coordination of Pd(II) to the picolinamide group is an essential first step. acs.org This is followed by the elimination of an acid, such as acetic acid, to form a five-membered palladacycle. acs.org This intermediate has been successfully isolated and structurally characterized in some cases, providing strong evidence for the proposed C–H activation pathway. acs.org

Similarly, in rhodium-catalyzed C–H alkylation of 1-naphthylamide derivatives, the reaction is believed to proceed through a rhodium carbene intermediate generated from an alkene. acs.org

Silver-catalyzed amination of N-(naphthalen-1-yl)picolinamide is proposed to initiate with the coordination of the substrate to a Ag(I) species, forming an aryl-Ag(I) intermediate. mdpi.com

The table below summarizes key proposed intermediates in various this compound-promoted reactions.

| Metal Catalyst | Proposed Key Intermediate(s) | Reaction Type |

| Cobalt | Co(III) complex, Cobaltacycle | Annulation with alkynes, Carbonylation |

| Palladium | Palladacycle | Arylation, Alkylation, Acetoxylation |

| Rhodium | Rhodium carbene intermediate | Alkylation with alkenes |

| Silver | Aryl-Ag(I) intermediate, Aryl-Ag(I) radical | Amination |

| Copper | Anionicimidate-copper(II) complex, Radical complex | Sulfonylation |

Role of Single-Electron Transfer (SET) Processes in Transition Metal Catalysis

Single-electron transfer (SET) has emerged as a significant mechanistic pathway in a number of transition metal-catalyzed reactions involving this compound. This is particularly prevalent in reactions catalyzed by first-row transition metals like cobalt and copper.

In the context of cobalt-catalyzed C–H alkoxylation of 1-naphthylamine (B1663977) derivatives, experimental and computational studies suggest that the C–H activation likely proceeds through an SET pathway rather than a concerted metalation-deprotonation (CMD) mechanism. d-nb.infobeilstein-journals.org The proposed mechanism involves an intermolecular SET process that generates a cation-radical intermediate. d-nb.infobeilstein-journals.org This radical species then coordinates with a Co(III) species, followed by the transfer of the alkoxy ligand to the naphthalene (B1677914) ring. d-nb.infobeilstein-journals.org

Similarly, copper-catalyzed remote C–H sulfonylation of 1-naphthylamides is also suggested to proceed via an SET mechanism. acs.orgresearchgate.net The proposed pathway involves the formation of an aninicimidaate-copper(II) complex, which then undergoes an intermolecular SET between the naphthylamine moiety and either the copper(II) center or an iodine co-oxidant to generate a radical complex. sioc-journal.cn Theoretical calculations and control experiments support the favorability of this SET process. acs.org

In a silver(I)-catalyzed C4-H amination of 1-naphthylamine derivatives, a proposed mechanism involves an initial coordination of the substrate to Ag(I), followed by a single electron transfer process to generate an aryl-Ag(I) intermediate radical and Ag(0). mdpi.com

The involvement of SET processes highlights the redox-active nature of these catalytic systems and provides a framework for understanding the formation of certain products that may not be easily explained by traditional two-electron pathways.

Influence of Radical Inhibitors and Characterization of Radical Pathways

To probe the involvement of radical species in reaction mechanisms, radical scavenging experiments are a common and effective tool. The addition of radical inhibitors, such as TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl) or BHT (2,6-di-tert-butyl-4-methylphenol), can significantly suppress or completely inhibit reactions that proceed through radical pathways.

In the copper-catalyzed sulfonylation of N-(naphthalen-1-yl)picolinamide, the addition of TEMPO or BHT was found to drastically reduce the reaction yield, providing strong evidence for the involvement of a single-electron-transfer (SET) process and radical intermediates. researchgate.netsioc-journal.cn This suggests that the reaction proceeds via a radical pathway.

Conversely, in some cobalt-catalyzed reactions, the addition of radical scavengers has shown little to no effect on the reaction outcome. For example, in a cobalt-catalyzed carbonylation reaction, the addition of TEMPO had only a slight influence on the yield, indicating that radical processes are likely not involved in the main catalytic cycle. chim.it This was also observed in another cobalt-catalyzed C-H functionalization where the addition of a radical scavenger did not inhibit the reaction. chim.it

The results of these radical inhibition studies are crucial for distinguishing between different mechanistic possibilities and for building a more accurate picture of the reaction pathway. The table below summarizes the effect of radical inhibitors on select this compound-promoted reactions.

| Reaction | Catalyst | Radical Inhibitor | Observed Effect | Implied Pathway |

| Sulfonylation | Copper | TEMPO, BHT | Sharply decreased yield | Radical pathway involved |

| Carbonylation | Cobalt | TEMPO | Slight influence on yield | Radical processes not involved |

| C-H Functionalization | Cobalt | Radical scavenger | No inhibition | Radical processes not involved |

| Amination | Silver | Radical inhibitors | Implied radical process | Radical pathway involved |

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Identification

The kinetic isotope effect (KIE) is a powerful tool used to determine whether a C–H bond is cleaved in the rate-determining step (RDS) of a reaction. doubtnut.comsavemyexams.comlibretexts.org By comparing the reaction rates of a substrate and its deuterated analogue, valuable insights into the mechanism can be obtained. A significant primary KIE (typically kH/kD > 2) suggests that C–H bond breaking is involved in the slowest step of the reaction. rsc.org

In several studies involving this compound, KIE experiments have been instrumental in elucidating the RDS. For instance, in a cobalt-catalyzed C-H bond carbonylation, the KIE value (kH/kD) was found to be 1.1, indicating that the C-H bond activation is likely not the rate-determining step. chim.it Similarly, in a cobalt-catalyzed alkoxylation of N-(naphthalen-1-yl)picolinamide, a KIE value of 1.1 was observed, again suggesting that the Co-catalyzed C–H bond cleavage is not the RDS. beilstein-journals.org

Conversely, in another cobalt-catalyzed reaction, an intermolecular competition experiment yielded a KIE value of kH/kD = 1.72, while parallel reactions gave a KIE of kH/kD = 2.24. chim.it These results suggest that C-H bond cleavage might be involved in the rate-determining step. chim.it

In the context of CO2 hydrogenation using an iridium catalyst with a deprotonated picolinamide ligand, KIE studies were conducted to probe the RDS. The KIE was 1.05 under H2/D2O/NaDCO3 conditions, but increased to 1.69 when H2 was replaced with D2, indicating that the heterolysis of H2 to form the Ir-H species is the rate-determining step. acs.org

The following table presents a summary of KIE values and their interpretations for various reactions involving this compound and related picolinamide systems.

| Reaction | Catalyst | kH/kD Value | Interpretation |

| C-H Carbonylation | Cobalt | 1.1 | C-H activation is not the RDS. |

| C-H Alkoxylation | Cobalt | 1.1 | C-H bond cleavage is not the RDS. |

| C-H Functionalization | Cobalt | 1.72 - 2.24 | C-H bond cleavage may be involved in the RDS. |

| CO2 Hydrogenation | Iridium | 1.69 (with D2) | H2 heterolysis is the RDS. |

Evidence for Chelation-Assisted C–H Activation

The picolinamide moiety is a cornerstone of this compound's utility in directing C–H activation, primarily due to its ability to act as a bidentate chelating group. chim.it This chelation brings the metal catalyst into close proximity to the target C–H bond, thereby facilitating its cleavage.

The efficiency of bidentate directing groups like picolinamide is attributed to their capacity to stabilize high-valent transition-metal intermediates that are often involved in C–H activation processes. chim.it First introduced by Daugulis in 2005, the picolinamide directing group has proven effective in a wide array of transformations on both aromatic and aliphatic compounds. acs.org

Direct evidence for this chelation-assisted mechanism comes from the isolation and structural characterization of cyclometalated intermediates. For example, the reaction of N-(1-naphthyl)picolinamide with [Ir(PPh3)3Cl] results in a complex where the amide ligand is coordinated to the iridium center via C-H activation of the naphthyl ring at the 8-position, forming a dianionic tridentate N,N,C donor ligand. acs.org Similarly, a palladacycle intermediate has been isolated in the Pd-catalyzed C-H functionalization of a cobalt sandwich compound bearing a picolinamide directing group, confirming the intramolecular nature of the C-H activation. acs.org

Furthermore, the reaction of the cyclometalated chloro-bridged iridium(III) dimer with N-naphthyl picolinamide leads to a neutral heteroleptic complex where the deprotonated picolinamide ligand binds to the iridium center as an N,O donor. researchgate.net These crystallographically characterized structures provide unequivocal proof of the chelating role of the picolinamide group in facilitating C–H activation. The picolinamide moiety's ability to form stable five- or six-membered metallacycles is a key factor in achieving high regioselectivity in these reactions. researchgate.net

Coordination Chemistry of N Naphthyl Picolinamide Ligands

Formation of Transition Metal Complexes with N-(naphthyl)picolinamide

This compound readily forms complexes with a variety of transition metals. The synthesis typically involves the reaction of the ligand with a metal salt in a suitable solvent. For instance, this compound reacts with iridium precursors like [Ir(PPh₃)₃Cl] to yield organometallic iridium complexes. researchgate.net Similarly, rhodium(I) complexes can be formed, which have shown catalytic activity in C-H bond functionalization. acs.org The picolinamide (B142947) moiety acts as a robust chelating group, facilitating the formation of stable complexes. acs.orgsci-hub.se

The formation of these complexes is driven by the interaction between the metal ion, which acts as a Lewis acid, and the electron-donating atoms of the ligand (Lewis base). libretexts.org The specific structure and composition of the resulting complex can be influenced by reaction conditions, the choice of metal precursor, and the presence of other coordinating species. researchgate.netresearchgate.net In some cases, the reaction can lead to the formation of multiple products, such as in the reaction with [Ir(PPh₃)₃Cl], which can afford different organometallic complexes depending on the subsequent bond activation processes. researchgate.netacs.org

The versatility of this compound and its derivatives allows for the creation of complexes with metals such as iridium, rhodium, palladium, and copper. researchgate.netacs.orgmdpi.com The synthesis of N-(8-arylnaphthalen-1-yl)picolinamide, a derivative, is achieved through a palladium-catalyzed C-H functionalization reaction, which is then used to create α-diimine nickel and palladium catalysts for olefin polymerization. mdpi.com

Characterization of Bidentate N,N-Chelation Systems and Their Structural Features

A predominant coordination mode for this compound is as a bidentate N,N-chelating ligand. In this arrangement, the ligand binds to the metal center through the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the amide group, forming a stable five-membered chelate ring. sci-hub.seresearchgate.net This bidentate chelation is a common feature in the coordination chemistry of picolinamide-based ligands and is crucial for directing the reactivity of the metal center. acs.orgsci-hub.se

In an iridium complex with a picolinamide derivative, the ligand was found to coordinate in an N,N-donor fashion, forming a "piano stool" geometry. acs.org The planarity of the atoms involved (Ir, N, C) and the sum of the bond angles around the amide nitrogen further confirm this coordination mode. acs.org The structural features of these chelate systems are fundamental to their stability and catalytic function. sci-hub.se

Table 1: Selected Structural Data for a Representative Picolinamide Metal Complex

| Parameter | Value | Description |

|---|---|---|

| Coordination Geometry | Distorted Octahedral | The spatial arrangement of ligands around the central metal ion. scirp.org |

| Chelation Mode | Bidentate N,N-donor | The ligand binds through the pyridine and amide nitrogen atoms. acs.org |

| Ni-N(imino) Bond Length | 2.056(4) Å | Distance between the nickel center and the imino nitrogen. scirp.org |

| Ni-N(quinoxalinyl) Bond Length | 2.166(4) Å | Distance between the nickel center and the quinoxalinyl nitrogen. scirp.org |

| Chelate Ring Size | 5-membered | The ring formed by the metal, two nitrogen atoms, and two carbon atoms. researchgate.net |

Investigation of Deprotonated Picolinamide Ligands in Metal Complexes

Under certain conditions, particularly in the presence of a base, the amide proton (N-H) of the picolinamide ligand can be removed. researchgate.netacs.org This deprotonation results in a monoanionic or even dianionic ligand, which significantly alters its electronic properties. The deprotonated amide nitrogen becomes a much stronger electron donor, which can enhance the catalytic activity of the resulting metal complex. researchgate.netacs.org

The strong electron-donating effect from the anionic amide moiety has been shown to facilitate catalytic processes like the dehydrogenation of formic acid and the hydrogenation of CO₂. researchgate.netacs.org For example, iridium catalysts with deprotonated picolinamide ligands exhibit high activity, which is attributed to the increased electron density at the metal center. researchgate.netacs.org

In some cases, the deprotonated ligand can adopt different coordination modes. For instance, in a reaction with an iridium precursor, the deprotonated this compound ligand was found to coordinate as a dianionic, tridentate N,N,C donor by involving a C-H activation of the naphthyl ring. researchgate.netresearchgate.netacs.org This demonstrates that deprotonation not only modifies the electronic character of the ligand but can also open up new pathways for coordination and reactivity.

Influence of Ligand Geometry and π–π Interactions on Metal Center Coordination and Reactivity

The geometry of the this compound ligand, particularly the bulky and aromatic naphthyl group, exerts a significant steric and electronic influence on the metal complex. The orientation of the naphthyl substituent can shield the metal center, influencing chain transfer processes in polymerization catalysis. mdpi.com

Rational Design Principles for this compound-Based Ligands in Catalytic Systems

The rational design of this compound-based ligands for catalysis hinges on the systematic modification of their steric and electronic properties. nih.govtcichemicals.com The development of effective catalysts is often not a purely rational process and relies on a combination of mechanistic understanding, intuition, and screening. nih.gov However, several key principles have emerged.

Tuning Electronic Properties: The electron-donating or withdrawing nature of the ligand can be fine-tuned by adding substituents to the pyridine or naphthyl rings. As seen with deprotonated ligands, increasing the electron-donating ability can significantly boost catalytic activity for reactions like hydrogenation. researchgate.netacs.orgacs.org

Steric Control: The bulky naphthyl group provides a powerful tool for controlling the steric environment around the metal center. mdpi.com This can be exploited to enhance selectivity in catalytic reactions by controlling substrate access to the active site. Modifying the aryl groups on related α-diimine nickel catalysts has been shown to tune branching densities in polyethylene (B3416737) production. mdpi.com

Ligand Rigidity: Creating a more rigid ligand backbone can lead to more well-defined and predictable catalyst conformations, which is often beneficial for achieving high selectivity. tcichemicals.com

Bidentate Chelation as an Anchor: The N,N-bidentate chelation of the picolinamide group serves as a reliable anchor, allowing for functionalization at other parts of the molecule, such as the C8-position of the naphthyl ring, to introduce new catalytic capabilities. acs.orgmdpi.com

By applying these principles, chemists can systematically alter the this compound framework to develop new generations of catalysts with improved activity, selectivity, and stability for a wide range of chemical transformations. nih.govescholarship.org

Catalytic Applications of N Naphthyl Picolinamide and Its Metal Complexes

N-(naphthyl)picolinamide as a Directing Group in Diverse Transition Metal Catalysis

The picolinamide (B142947) group in this compound serves as a powerful directing group, enabling the selective activation of otherwise unreactive C–H bonds on the naphthalene (B1677914) core. nih.gov This chelation-assisted strategy has been successfully employed with a range of transition metals to achieve site-selective functionalization, including arylation, alkylation, amination, and etherification. nih.gov The versatility of the picolinamide directing group is a key factor in its widespread use in modern organic synthesis. nih.gov

Silver-Catalyzed C–H Amination

Silver(I) catalysis has been effectively utilized for the C4–H amination of 1-naphthylamine (B1663977) derivatives using the picolinamide directing group. mdpi.com A notable protocol involves the reaction of N-(naphthalen-1-yl)picolinamide with azodicarboxylates in the presence of a silver(I) catalyst. mdpi.com This method is characterized by its mild reaction conditions, proceeding at room temperature in acetone (B3395972) without the need for a base or external oxidant. mdpi.com The reaction demonstrates a self-redox process, affording good to excellent yields of the 4-aminated 1-naphthylamine derivatives. mdpi.com

The scope of this silver-catalyzed amination is broad, tolerating various substituents on the naphthalene ring. For instance, derivatives with methyl and methoxy (B1213986) groups on the naphthalene ring react efficiently with diisopropyl azodicarboxylate (DIAD) to give the corresponding aminated products in high yields.

Table 1: Silver-Catalyzed C4-H Amination of this compound Derivatives with DIAD mdpi.com

| Naphthylamide Derivative | Product | Yield (%) |

| N-(naphthalen-1-yl)picolinamide | Diisopropyl 1,1'-(4-(picolinamido)naphthalen-1-yl)hydrazine-1,2-dicarboxylate | 80 |

| N-(2-methylnaphthalen-1-yl)picolinamide | Diisopropyl 1,1'-(2-methyl-4-(picolinamido)naphthalen-1-yl)hydrazine-1,2-dicarboxylate | 70 |

| N-(4-methoxynaphthalen-1-yl)picolinamide | Diisopropyl 1,1'-(4-methoxy-8-(picolinamido)naphthalen-1-yl)hydrazine-1,2-dicarboxylate | Not specified |

A combination of copper and silver catalysts has also been shown to direct the amination of non-acidic C–H bonds. nih.gov

Cobalt-Catalyzed C–H Alkoxylation and Heterocycle Synthesis

Cobalt catalysts, in conjunction with the picolinamide directing group, have proven effective for both C–H alkoxylation and the synthesis of heterocycles. A cobalt-catalyzed method has been developed for the regioselective C–H alkoxylation of 1-naphthylamide with various alcohols. sioc-journal.cn This transformation tolerates primary and secondary alcohols, as well as diols and oligoethylene glycols. sioc-journal.cn The reaction proceeds via a proposed single-electron-transfer (SET) process, with picolinoyl being the key directing group. sioc-journal.cn

For instance, the reaction of N-(naphthalen-1-yl)picolinamide with hexafluoroisopropanol (HFIP) using a cobalt catalyst like CoF2 and an oxidant such as Ag2CO3 yields the C8-alkoxylated product. beilstein-journals.orgd-nb.info The reaction conditions are generally mild, and the protocol exhibits good functional group tolerance. beilstein-journals.orgd-nb.info

Table 2: Cobalt-Catalyzed C8-Alkoxylation of N-(naphthalen-1-yl)picolinamide beilstein-journals.orgd-nb.info

| Cobalt Catalyst | Oxidant | Alcohol | Product | Yield (%) |

| Co(OAc)2·4H2O | Ag2CO3 | HFIP | N-(8-(2,2,2-trifluoro-1-(trifluoromethyl)ethoxy)naphthalen-1-yl)picolinamide | 66 |

| CoF2 | Ag2CO3 | HFIP | N-(8-(2,2,2-trifluoro-1-(trifluoromethyl)ethoxy)naphthalen-1-yl)picolinamide | 71 |

Furthermore, cobalt catalysis with the picolinamide directing group enables the synthesis of various heterocycles. chim.it For example, cobalt-catalyzed annulation of naphthylamine derivatives with alkynes leads to the formation of benzoquinolines. chim.it This C-H bond functionalization tolerates electron-donating groups on the naphthalene ring. chim.it The picolinamide group can act in a traceless fashion in some of these transformations, which is a significant advantage. chim.it

Rhodium-Catalyzed C–H Alkylation

Rhodium(I) catalysts have been successfully employed for the C8-alkylation of 1-naphthylamide derivatives with various alkenes, utilizing the picolinamide directing group. acs.org This method is applicable to a range of alkenes, including styrene (B11656) derivatives and α,β-unsaturated carbonyl compounds. acs.org Mechanistic studies, including kinetic and deuterium (B1214612) labeling experiments, suggest that the reaction may proceed through a rhodium carbene intermediate generated from the alkene. acs.org

The alkylation of C-H bonds in aromatic amides with α,β-unsaturated esters has also been achieved using rhodium catalysis, highlighting the regioselectivity of the C-C bond formation. acs.org

Palladium-Catalyzed Functionalizations and Related Transformations

Palladium catalysis, guided by the picolinamide directing group, has been utilized for various C–H functionalization reactions. One notable application is the C8–H amination of 1-naphthylamine derivatives with secondary aliphatic amines, providing a route to 1,8-naphthalenediamine derivatives. acs.org The bidentate nature of the picolinamide directing group is crucial for this regioselective transformation. acs.org

Palladium has also been used for the arylation of C-H bonds in picolinamides. nih.gov Specifically, the arylation of this compound has been investigated, with AgOAc often used as a base to achieve higher yields and allow for lower catalyst loadings. nih.gov Additionally, palladium-catalyzed sequential C–H functionalization has been applied to the synthesis of phenanthridines. beilstein-journals.org More recently, methods for the palladium-catalyzed C-H/N-H coupling to form five- and six-membered heterocycles have been developed. researchgate.net

Copper-Catalyzed C–H Amination and Sulfonylation

Copper catalysts have been extensively used for the functionalization of this compound, particularly for C–H amination and sulfonylation. A copper-catalyzed electrophilic ortho C–H amination of protected naphthylamines has been developed, leading to a cascade reaction that forms N,N-disubstituted 2-benzimidazolinones. nih.govrsc.orgrsc.org This tandem reaction involves C-H and C-C bond cleavage and the formation of three new C-N bonds in a single step. nih.govrsc.orgrsc.org

Copper catalysis is also effective for the remote C4–H sulfonylation of 1-naphthylamides with sodium sulfinates. sioc-journal.cnsioc-journal.cn This reaction, often carried out in the presence of an iodine oxidant, exhibits high site-selectivity for the C(4) position. sioc-journal.cnsioc-journal.cn The reaction proceeds under mild conditions and tolerates various functional groups, providing moderate to high yields of the corresponding sulfones. sioc-journal.cnsioc-journal.cn Mechanistic studies suggest that this sulfonylation may proceed through a single-electron-transfer (SET) process. acs.orgresearchgate.net

Table 3: Copper-Catalyzed C4-Sulfonylation of N-(naphthalen-1-yl)picolinamide sioc-journal.cn

| Sulfinate Salt | Oxidant | Solvent | Yield (%) |

| Sodium p-toluenesulfinate | I2 | Toluene | 57 |

| Sodium p-toluenesulfinate | I2 | DCE | 66 |

| Lithium p-toluenesulfinate | I2 | Not Specified | 85 |

Catalytic Roles of Ruthenium and Iridium Organometallic Complexes

Organometallic complexes of ruthenium and iridium containing the this compound ligand have been synthesized and their catalytic activities explored. The reaction of this compound with [Ru(PPh3)2(CO)2Cl2] can lead to the formation of an organoruthenium complex through a hydrido intermediate. researchgate.netias.ac.in These ruthenium complexes have shown potential as catalysts in transfer hydrogenation reactions. nih.gov

Similarly, iridium complexes of this compound have been prepared. The reaction of this compound with [Ir(PPh3)3Cl] can afford organometallic complexes where the amide ligand is coordinated to the iridium center via C–H activation of the naphthyl ring at the 8-position. researchgate.net These iridium complexes have been investigated for their catalytic properties, including in C-C cross-coupling reactions. nih.gov

Chemo- and Regioselectivity Control in this compound-Directed Catalysis

The picolinamide moiety in this compound is a highly effective bidentate directing group, capable of coordinating to a transition metal center. This coordination positions the metal catalyst in close proximity to specific C-H bonds on the naphthyl ring, enabling regioselective functionalization that would otherwise be difficult to achieve. chim.itnih.gov The inherent directing ability of the picolinamide group has been exploited in a variety of metal-catalyzed C-H activation reactions, including those involving palladium, cobalt, and silver. chim.itrsc.orgmdpi.com

Research has demonstrated that by choosing the appropriate metal catalyst and reaction conditions, functional groups can be selectively introduced at different positions of the naphthyl ring system. For instance, the picolinamide group has been instrumental in directing the functionalization of the C4 and C8 positions of the 1-naphthylamine core. nih.govmdpi.com

A facile and efficient protocol for the silver(I)-catalyzed C4–H amination of 1-naphthylamine derivatives using a picolinamide directing group has been reported. mdpi.com This reaction proceeds smoothly at room temperature with azodicarboxylates, avoiding the need for a base or an external oxidant. mdpi.com Similarly, copper-catalyzed remote para-C-H sulfonylation of naphthylamides has been achieved, showcasing the construction of C-S bonds. researchgate.net This strategy has been extended to form C-O, C-Br, C-I, C-C, and C-N bonds with high selectivity. researchgate.net

The choice of catalyst can also influence the reaction outcome, a concept known as catalyst-controlled selectivity. For example, in reactions involving 2-alkynyl aryl ketones, a rhodium(III) catalyst promotes a 5-exo-dig carbocyclization to form 1-indanones, while a copper(I) catalyst leads to 1-naphthols via a 6-endo-dig pathway, demonstrating both chemo- and regioselectivity. nih.gov While not directly using this compound, this principle highlights how catalyst choice can dictate reaction pathways in similar systems.

Cobalt-catalyzed reactions using picolinamide as a directing group have also been developed for the synthesis of various heterocyclic compounds. chim.it These methods have been applied to the annulation of N-(naphthalen-1-yl)picolinamide with alkynes. chim.it

Table 1: Examples of Regioselective C-H Functionalization of N-(1-naphthyl)picolinamide Derivatives

| Reaction Type | Position | Catalyst System | Reagent | Yield | Reference |

|---|---|---|---|---|---|

| Amination | C4 | Ag₂O | Diisopropyl azodicarboxylate | 80% | mdpi.com |

| Sulfonylation | C4 (para) | Copper catalyst | Sodium sulfinates | N/A | researchgate.net |

| Arylation | C8 | Pd(OAc)₂ / AgOAc | Aryl Iodides | High | nih.gov |

| Annulation | C8 | Cobalt catalyst | Alkynes | Good | chim.it |

Applications of this compound Derived Ligands in Polymerization Catalysis

This compound serves as a crucial intermediate in the synthesis of advanced ligands for olefin polymerization. mdpi.com Specifically, it is a precursor to 8-arylnaphthylamines, which are used to construct bulky α-diimine ligands for late transition metal catalysts, particularly those based on nickel and palladium. mdpi.com

The synthesis involves a palladium-catalyzed C-H functionalization of N-(naphthalen-1-yl)picolinamide, followed by hydrolysis of the amide to yield the 8-arylnaphthylamine. mdpi.com These amines are known for creating a unique "sandwich-like" steric environment around the metal center. mdpi.com This significant axial steric hindrance, which is not readily achieved with other aniline (B41778) compounds, profoundly influences the catalyst's performance and the properties of the resulting polymers. mdpi.com

When these 8-arylnaphthyl-substituted α-diimine nickel catalysts are activated with a cocatalyst like modified methylaluminoxane (B55162) (MMAO), they effectively catalyze ethylene (B1197577) polymerization. mdpi.com A key feature of these catalysts is their ability to produce high molecular weight polyethylene (B3416737) (Mn > 10⁶ g/mol ) with a high degree of branching. mdpi.com For instance, these "sandwich-like" nickel catalysts can yield polyethylene with up to 85 branches per 1000 carbon atoms, which is significantly higher than that produced by catalysts with less bulky ortho-isopropyl substituents (60 branches per 1000 carbons). mdpi.com However, this increased branching often comes at the cost of lower polymerization activity compared to less sterically hindered analogues. mdpi.com

The ligand framework's electronic properties can also be tuned. Introducing electron-withdrawing groups, such as trifluoromethyl substituents, onto the "sandwich-like" ligand can enable the "chain-walking" polymerization of α-olefins, leading to semicrystalline materials with distinct melting temperatures. mdpi.com

Table 2: Performance Comparison of α-Diimine Nickel Polymerization Catalysts

| Catalyst Ortho-Substituent | Activity (TOF)¹ | Polymer Molecular Weight (Mₙ) | Branching Density (/1000 C) | Reference |

|---|---|---|---|---|

| 8-Arylnaphthyl | 1.4 × 10⁵ | > 10⁶ g/mol | 85 | mdpi.com |

| Isopropyl | 8.5 × 10⁵ | N/A | 60 | mdpi.com |

¹TOF = Turnover Frequency in mol PE/(mol Ni·h)

Emerging Catalytic Roles (e.g., CO2 Hydrogenation with Picolinamide Ligands)

While the primary application of this compound has been as a directing group and ligand precursor, the broader class of picolinamide-based ligands is finding use in emerging catalytic areas, most notably in the hydrogenation of carbon dioxide (CO₂). acs.orgacs.org The conversion of CO₂ into valuable chemicals like formic acid (formate) is a critical goal for sustainable chemistry. acs.org

Researchers have developed highly active iridium catalysts bearing picolinamide-derived ligands for the hydrogenation of CO₂ to formate (B1220265) in aqueous solutions. acs.orgacs.orgnih.gov These catalysts, typically [CpIr(pica)X] complexes (where Cp is pentamethylcyclopentadienyl and pica is a picolinamide derivative), have shown remarkable efficiency. nih.govresearchgate.net The catalytic activity is significantly influenced by the electronic properties of the picolinamide ligand. acs.orgacs.org

It has been discovered that amide moieties can be deprotonated to form anionic species that act as strong electron-donating ligands. acs.orgacs.orgacs.org This electron donation to the metal center enhances catalytic activity. acs.orgresearchgate.net For example, a catalyst with a 4-hydroxy-N-methylpicolinamidate ligand demonstrated excellent activity for CO₂ hydrogenation even under ambient conditions (0.1 MPa, 25 °C), achieving a high turnover number (TON) of 14,700 and a turnover frequency (TOF) of 167 h⁻¹. acs.orgacs.orgresearchgate.net The high activity is attributed to strong electron donation from both the anionic amide and a deprotonated phenolic group. acs.orgresearchgate.net

These findings create new design concepts for developing highly active catalysts for CO₂ hydrogenation. acs.org Heterogenization of these molecular catalysts onto supports like mesoporous silica (B1680970) has also been explored to combine the high activity of single-metal sites with the practical benefits of a solid catalyst. nih.gov An immobilized iridium picolinamide catalyst showed catalytic activity in CO₂ hydrogenation that was essentially the same as its molecular counterpart. nih.govacs.org

Table 3: Performance of Iridium-Picolinamide Catalysts in CO₂ Hydrogenation

| Ligand | Conditions | TON¹ | TOF (max)² | Formate Conc. | Reference |

|---|---|---|---|---|---|

| 4-hydroxy-N-methylpicolinamidate | 0.1 MPa, 25 °C, basic water | 14,700 | 167 h⁻¹ | 0.64 M | acs.orgacs.orgresearchgate.net |

| Picolinamide immobilized on silica | 50 atm, 423 K, aqueous solution | N/A | N/A | N/A | nih.gov |

¹TON = Turnover Number ²TOF = Turnover Frequency

Computational and Theoretical Studies on N Naphthyl Picolinamide Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are frequently employed to investigate the electronic structure and reactivity of N-(naphthyl)picolinamide systems. beilstein-journals.orgnih.gov DFT calculations can predict molecular geometries, orbital energies, and charge distributions, which are fundamental to understanding the molecule's behavior in chemical reactions.

For instance, DFT studies have been used to analyze the electronic properties of this compound and its derivatives, providing insights into their reactivity. ajrconline.org Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting the molecule's susceptibility to electrophilic and nucleophilic attack. ajrconline.org The energy gap between HOMO and LUMO is also an indicator of the molecule's stability. ajrconline.org

In the context of catalysis, DFT calculations have been used to study the electronic structure of metal complexes involving this compound as a ligand. acs.org These calculations help in understanding the nature of the metal-ligand bond and how the electronic properties of the ligand influence the catalytic activity of the metal center. For example, the deprotonation of the picolinamide (B142947) ligand upon coordination to a metal center can significantly alter its electron-donating ability, which in turn affects the reactivity of the metal complex. acs.org

Table 1: Predicted Electronic Properties of N-(2-oxo-2-(phenylamino)ethyl)picolinamide Derivatives from DFT Calculations ajrconline.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) | Electrophilicity Index (eV) |

| 5a | -5.9863 | -1.5298 | 4.456 | - |

| 5b | -6.2767 | -1.4743 | 4.802 | - |

| 5c | - | - | - | 3.1691 |

Data extracted from a study on N-(2-oxo-2-(phenylamino)ethyl)picolinamide derivatives, which are structurally related to this compound. ajrconline.org

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of reaction intermediates and the calculation of the energy barriers associated with transition states. researchgate.net Such studies are crucial for understanding the kinetics and thermodynamics of a reaction and for elucidating its mechanism.

In cobalt-catalyzed C-H alkoxylation of N-(naphthalen-1-yl)picolinamide, DFT calculations have been used to compare different possible reaction pathways. beilstein-journals.orgnih.gov For example, the C–H activation step was proposed to proceed via a single-electron transfer (SET) pathway rather than a concerted metalation-deprotonation (CMD) pathway based on computational evidence. beilstein-journals.orgnih.gov The calculations showed that the SET pathway, involving the formation of a cation-radical intermediate, was energetically more favorable. beilstein-journals.orgnih.gov

Similarly, in rhodium-catalyzed reactions, DFT has been employed to model the transition states for alkyne insertion into a Rh-C bond, helping to understand the factors that control the regioselectivity of the reaction. researchgate.netrsc.org The calculated activation barriers for different pathways can explain why one product is formed preferentially over another. rsc.org

Prediction of Regioselectivity and Mechanistic Plausibility

A key application of computational chemistry in the study of this compound is the prediction of regioselectivity in C-H functionalization reactions. The picolinamide directing group can guide the reaction to different positions on the naphthalene (B1677914) ring, and computational models can help to rationalize and predict these outcomes. beilstein-journals.orgnih.gov

For instance, in the cobalt-catalyzed alkoxylation of N-(naphthalen-1-yl)picolinamide, the reaction selectively occurs at the C8 position (peri-selective). beilstein-journals.orgnih.gov DFT calculations can be used to compare the energies of the intermediates and transition states for C-H activation at different positions of the naphthalene ring, thereby explaining the observed regioselectivity.

Computational studies also play a vital role in assessing the plausibility of proposed reaction mechanisms. beilstein-journals.orgnih.govsioc-journal.cn By comparing the calculated energy profiles for different mechanistic pathways with experimental observations, researchers can determine the most likely mechanism. For example, in a copper-catalyzed sulfonylation of N-(naphthalen-1-yl)picolinamide, a mechanism involving a single-electron-transfer (SET) process was proposed, supported by control experiments and theoretical calculations. researchgate.net The involvement of a radical pathway was suggested by the fact that radical scavengers inhibited the reaction. researchgate.net

Analysis of Ligand-Metal Interactions and Electronic Properties within Catalytic Cycles

The interaction between the this compound ligand and the metal catalyst is central to its role in directing C-H functionalization reactions. Computational methods provide detailed insights into the nature of these interactions and how they evolve throughout the catalytic cycle.

DFT calculations can be used to analyze the coordination of the picolinamide ligand to the metal center. acs.org The picolinamide group typically acts as a bidentate ligand, coordinating to the metal through the pyridine (B92270) nitrogen and the amide oxygen or nitrogen. acs.orgnih.gov Upon deprotonation of the amide N-H, the ligand becomes a monoanionic bidentate donor, which can stabilize higher oxidation states of the metal. nih.gov In some cases, the ligand can even act as a dianionic tridentate donor through C-H activation of the naphthyl ring. acs.org

The electronic properties of the ligand-metal complex can be analyzed using techniques such as Natural Bond Orbital (NBO) analysis. nih.gov This can provide information about the charges on the atoms and the nature of the bonding orbitals, helping to understand the electronic effects of the ligand on the metal center. These electronic properties are critical for the various steps in the catalytic cycle, such as oxidative addition and reductive elimination. rsc.org

Conformational Analysis and Molecular Dynamics Simulations of this compound Derivatives

The three-dimensional shape and flexibility of this compound derivatives can have a significant impact on their reactivity and biological activity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the conformational landscape of these molecules. nih.govnih.govacs.orgnih.gov

Conformational analysis aims to identify the stable conformers of a molecule and their relative energies. nih.govauremn.org.br This can be done using computational methods to rotate around single bonds and calculate the energy of the resulting structures. auremn.org.br For this compound derivatives, the relative orientation of the naphthyl and picolinamide groups is of particular interest. nih.gov

Molecular dynamics simulations provide a more dynamic picture of the molecule's behavior over time. acs.orgnih.govplos.org By simulating the motion of the atoms in the molecule, MD can reveal how the molecule flexes and changes its conformation in solution or when interacting with other molecules. acs.org This can be particularly important for understanding how the molecule binds to a receptor or a catalytic active site. nih.gov For example, NOESY NMR studies combined with molecular modeling have been used to investigate the rotational flexibility of the naphthyl ring in related cyclopenta[d]pyrimidine compounds, which was found to be crucial for their biological activity. nih.gov

Development of N Naphthyl Picolinamide Based Chemical Tools and Probes

Design Principles for Fluorescent Sensors and Probes Leveraging Naphthyl and Picolinamide (B142947) Moieties

The creation of fluorescent sensors based on the N-(naphthyl)picolinamide structure is primarily guided by the "fluorophore-spacer-receptor" model. nih.govutwente.nl In this architecture, the components are designed to work in concert to produce a measurable change in fluorescence upon interaction with a target analyte.

Fluorophore: The naphthyl group, often in the form of a 1,8-naphthalimide (B145957) derivative, serves as the fluorescent reporter. Naphthalimides are widely used due to their excellent photostability, high fluorescence quantum yields, and emissions in the visible spectrum, which helps to avoid autofluorescence from biological samples. nih.govresearchgate.netresearchgate.netmdpi.com The electronic and photophysical properties of the naphthalimide core can be fine-tuned by introducing substituents at its 4-position. researchgate.net

Receptor: The picolinamide unit acts as the recognition site, or receptor, for the target analyte. It contains a pyridine (B92270) nitrogen atom and an amide group, which are effective coordination sites for metal ions and can participate in hydrogen bonding. nih.govmdpi.com The nitrogen-rich aromatic structure of the picolinamide can form stable complexes with various transition metal ions through chelation. researchgate.net

Signal Transduction: The most common signaling mechanism employed in these sensors is Photoinduced Electron Transfer (PET). researchgate.netrsc.org In the absence of an analyte, the receptor (picolinamide) can quench the fluorescence of the excited fluorophore (naphthyl) through PET. Upon binding of the analyte to the receptor, the PET process is inhibited or altered, leading to a "turn-on" or "turn-off" fluorescent response. nih.govrsc.org The design must ensure that the binding event effectively modulates the electronic communication between the receptor and the fluorophore.

The general design involves covalently linking the picolinamide receptor to the naphthalimide fluorophore, sometimes via a spacer. The choice of linkage position on the naphthalimide ring is critical; functionalization at the 4-position with an amino group that is part of the receptor linkage is a common strategy to facilitate a strong PET quenching effect. researchgate.netresearchgate.net

Applications in Selective Molecular Recognition (e.g., Metal Ions, Specific Enzymes)

The unique chelating properties of the picolinamide moiety make the this compound scaffold particularly suitable for the selective recognition of various analytes, most notably metal ions.

Metal Ion Recognition: Picolinamide-based receptors have demonstrated high selectivity for different metal ions depending on the specific design of the coordination pocket. The melting temperatures of DNA duplexes containing a picolinamide residue were highly dependent on the presence of specific transition metal ions; for instance, Ag(I) promoted pairing with adenine, while Pd(II) favored guanine. nih.gov This highlights the moiety's ability to form distinct coordination complexes. Tripodal receptors incorporating picolinamide units have been shown to be excellent ionophores for the extraction of specific heavy metals. mdpi.com

The table below summarizes research findings on the selective recognition of metal ions by receptors containing the picolinamide functional group, illustrating the potential applications for this compound-based sensors.

| Receptor Type | Target Ion(s) | Observed Interaction/Selectivity |

| Picolinamide in DNA | Ag(I), Pd(II) | Promotes selective pairing with nucleobases (Adenine for Ag(I), Guanine for Pd(II)). nih.gov |

| Tripodal Picolinamide | Hg(II) | Acts as a very good and selective ionophore for Hg(II) extraction. mdpi.com |

| Ru(II) Complex with Picolinamide | Anions | Serves as a chemosensor for various anions. mdpi.com |

| Naphthalimide with Amino Group | Co(II), Cu(II) | Amino-substituted naphthalimides show selectivity towards certain transition metal ions. researchgate.net |

Enzyme Recognition: While direct applications for enzyme sensing with a simple this compound are less common, the picolinamide group is widely used as a directing group in transition-metal-catalyzed reactions. acs.org This function relies on its ability to coordinate with the metal center of a catalyst, guiding the reaction to a specific site on the molecule. This principle of selective coordination could be adapted for the design of probes that bind to the metal cofactors within the active sites of metalloenzymes. Magnesium ions, for example, are critical for the function of DNA polymerases, and probes that can selectively recognize and report on the presence of such ions in an enzyme's microenvironment are of significant interest. nih.gov

Strategies for Reporter Group Integration and Signal Transduction in this compound Frameworks

The successful operation of an this compound-based sensor depends critically on the electronic communication between the naphthyl reporter group and the picolinamide receptor. The integration strategy dictates the efficiency of the signal transduction.

The primary strategy involves positioning the picolinamide moiety such that its interaction with an analyte directly influences the fluorescence of the naphthyl group. This is typically achieved through a PET mechanism. researchgate.netrsc.org

"Off-On" Sensing: In the default "off" state, the lone pair of electrons on a nitrogen atom within the receptor structure (e.g., the picolinamide or a linking amine) can be transferred to the excited-state naphthalimide fluorophore, quenching its fluorescence. When a target analyte, such as a metal cation or a proton, binds to this nitrogen, the energy of its orbital is lowered. This binding event prevents the electron transfer from occurring, thereby restoring or "turning on" the fluorescence. nih.gov

"On-Off" Sensing: Conversely, in an "on-off" sensor, the fluorophore is initially fluorescent. Upon binding an analyte (e.g., a quenching metal ion like Cu²⁺), the fluorescence is quenched, either through PET from the excited fluorophore to the analyte or via energy transfer mechanisms.

The integration is often realized by attaching the picolinamide unit to the 4-amino position of a 1,8-naphthalimide ring. This configuration places the receptor in close proximity to the fluorophore, ensuring efficient electronic interaction and a sensitive response. researchgate.netresearchgate.net

| Sensor State | Analyte Presence | Photoinduced Electron Transfer (PET) | Fluorescence Signal |

| OFF | Absent | Active (Receptor to Fluorophore) | Quenched (Low) |

| ON | Present | Inhibited | Emitted (High) |

Development of this compound Scaffolds as Components in Advanced Sensing Platforms

Beyond individual molecular probes, the this compound scaffold serves as a versatile building block for constructing more complex and robust sensing platforms. mdpi.commdpi.com

Tripodal Architectures: Incorporating the this compound scaffold into a tripodal design can significantly enhance binding affinity and selectivity due to the chelate effect. utwente.nlmdpi.com By attaching three this compound "arms" to a central molecular platform, a pre-organized cavity is created that can be tailored to fit a specific guest ion, leading to stronger and more selective complexation compared to a single-armed receptor. utwente.nlmdpi.com

Polymeric and Solid-State Sensors: The scaffold can be functionalized with polymerizable groups, allowing it to be copolymerized with other monomers. mdpi.com This strategy enables the creation of functional materials, such as fluorescent membranes or thin films, for solid-state sensing applications. For example, naphthalimide derivatives have been incorporated into polymer membranes to create pH sensors where the fluorescence of the material changes in response to acidity. mdpi.com Such platforms are advantageous for developing reusable sensors and for monitoring in environments where soluble probes are not practical.

Conjugation to Biomolecules: The this compound structure could potentially be conjugated to larger biological molecules. This approach allows for targeted delivery of the sensing unit to specific cellular locations or proteins, enabling the study of local analyte concentrations in complex biological systems. google.com

By using the this compound unit as a modular component, researchers can develop advanced sensing systems with improved performance and expanded applications, moving from simple solution-based detection to sophisticated materials and bio-integrated devices.

Future Perspectives and Research Challenges in N Naphthyl Picolinamide Chemistry

Expanding the Scope of Directed Functionalization to New Bond Types and Substrates

The picolinamide (B142947) directing group has proven highly effective for a range of C–H functionalization reactions, including arylation, alkylation, amination, and carbonylation. nih.govmdpi.comresearchgate.netacs.org However, the full potential of N-(naphthyl)picolinamide chemistry can be realized by expanding its utility to new bond formations and a broader array of substrates.

Future research will likely focus on the development of novel catalytic systems that can facilitate the formation of C–B, C–Si, C–P, and C–S bonds. These transformations would provide access to a diverse range of functionalized naphthalenes with applications in organic electronics, catalysis, and as synthetic intermediates. For instance, the introduction of a boryl group could open up avenues for subsequent cross-coupling reactions, allowing for the modular construction of complex molecular architectures.

Moreover, while significant progress has been made in the functionalization of the naphthyl C2, C4, and C8 positions, the selective activation of other positions remains a challenge. mdpi.com Overcoming this limitation will require the design of new catalyst systems or modified picolinamide directing groups that can exert finer control over the regioselectivity of the C–H activation step.

Another area of active research is the expansion of the substrate scope beyond simple naphthalene (B1677914) derivatives. The application of picolinamide-directed C–H functionalization to more complex, polycyclic aromatic hydrocarbons and heterocyclic systems would significantly broaden the impact of this methodology. For example, the selective functionalization of pyrene (B120774) derivatives has been demonstrated, highlighting the potential for creating novel materials with unique photophysical properties. mdpi.com

Innovations in Catalyst Design for Enhanced Efficiency and Sustainability

The majority of current methods for this compound-directed C–H functionalization rely on precious and often toxic heavy metals such as palladium and rhodium. nih.govacs.org A major challenge and a key area for future research is the development of catalysts based on more earth-abundant and environmentally benign metals like cobalt, copper, iron, and nickel. chim.it The use of these first-row transition metals would not only reduce the cost of synthetic processes but also align with the principles of green chemistry. nano-ntp.comrsc.orgtranspublika.com

Recent studies have shown promise in using cobalt and copper catalysts for the annulation and amination of naphthylamine derivatives, respectively. chim.itresearchgate.net However, these systems often require high catalyst loadings and harsh reaction conditions. Future innovations in catalyst design will focus on creating more active and robust catalysts that can operate under milder conditions with higher turnover numbers and turnover frequencies. This will involve the design of novel ligand architectures that can stabilize the catalytically active species and facilitate the desired bond-forming steps.

Below is a table summarizing various catalytic systems employed in the functionalization of this compound derivatives:

| Catalyst System | Functionalization Type | Position | Key Features |

| Pd(OAc)₂ / AgOAc | Arylation | C-H | Early example of picolinamide-directed arylation. nih.gov |

| [Rh(cod)Cl]₂ | Alkylation | C8 | Effective for alkylation with alkenes. acs.org |

| Co(OAc)₂·4H₂O / KPF₆ | Annulation | C-H | Utilizes an earth-abundant metal catalyst. chim.it |

| Ag₂O | Amination | C4 | Proceeds at room temperature without a base. mdpi.com |

| Cu(OAc)₂ | Etherification | C10 | Selective functionalization of the pyrene core. mdpi.com |

Integration with Advanced Materials Science and Nanotechnology

The unique photophysical and electronic properties of naphthalene-based compounds make them attractive targets for applications in materials science and nanotechnology. The ability to precisely functionalize the naphthalene core using picolinamide-directed C–H activation opens up new avenues for the rational design of advanced materials with tailored properties.

One promising area of research is the synthesis of novel organic light-emitting diode (OLED) materials. By introducing specific functional groups onto the naphthalene scaffold, it is possible to tune the emission color, quantum efficiency, and charge transport properties of the resulting materials. The development of this compound derivatives with aggregation-induced emission (AIE) properties is another exciting prospect, with potential applications in bio-imaging and chemical sensing. nih.gov

Furthermore, the integration of functionalized naphthalene derivatives into nanomaterials, such as quantum dots and nanoparticles, could lead to the development of novel sensors, catalysts, and drug delivery systems. For example, the incorporation of this compound-based ligands onto the surface of nanoparticles could be used to create targeted drug delivery vehicles that can selectively bind to specific biological targets. The use of green nanotechnology approaches could further enhance the biocompatibility and sustainability of these materials. researchgate.net

Exploration of Novel Bio-relevant Applications Beyond Direct Therapeutic Development

While picolinamide derivatives have been explored as potential therapeutic agents, for instance as kinase inhibitors, the future of this compound chemistry also lies in its application to the development of tools for chemical biology and diagnostics. google.com The ability to introduce a wide range of functional groups with high regioselectivity makes this class of compounds ideal for the synthesis of molecular probes and imaging agents.

A significant area of opportunity is the development of novel positron emission tomography (PET) radioligands for imaging specific receptors and enzymes in the brain. nih.gov For example, N-(methylthiophenyl)picolinamide derivatives have been synthesized and evaluated as PET radioligands for the metabotropic glutamate (B1630785) receptor subtype 4 (mGluR4), which is implicated in a variety of neurological disorders. nih.gov Future research could focus on developing this compound-based radioligands with improved affinity, selectivity, and pharmacokinetic properties.

Another promising avenue is the design of fluorescent probes for detecting specific biomolecules or monitoring biological processes. By conjugating a fluorophore to a functionalized naphthalene scaffold, it is possible to create sensors that exhibit a change in fluorescence upon binding to a target analyte. These probes could be used for a wide range of applications, from in vitro diagnostics to live-cell imaging.

The development of new bioorthogonal reactions involving functionalized this compound derivatives could also expand their utility in chemical biology. These reactions would allow for the selective labeling of biomolecules in their native environment, providing valuable insights into their function and localization.

Q & A

Q. How can ethical and reporting standards (e.g., NIH guidelines) be integrated into preclinical studies of N-(naphthyl)picolinamide derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.